molecular formula C44H72O4Si B13846344 trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate

trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate

Cat. No.: B13846344
M. Wt: 693.1 g/mol
InChI Key: GQNBLZGZVDHGGR-ANRALWKHSA-N
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Description

trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate: is a complex organic compound that combines a sterol derivative (campestanyl) with a ferulate ester, modified with a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate typically involves multiple steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the ferulate moiety.

    Reduction: Reduced forms of the ester or sterol components.

    Substitution: Deprotected ferulate esters.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

    Biological Studies: Used in studies of sterol metabolism and function.

Industry:

    Materials Science: Potential use in the development of novel materials with specific properties.

    Agriculture: Possible applications in the formulation of bioactive compounds for crop protection.

Mechanism of Action

The mechanism of action of trans-Campestanyl 3-(4-(tert-Butyldimethylsilyl)oxy)-ferulate depends on its specific application:

    In Organic Synthesis: The TBDMS group protects the hydroxyl group, allowing selective reactions at other functional groups.

    In Biological Systems: The sterol component may interact with cellular membranes, influencing membrane fluidity and function.

Comparison with Similar Compounds

    trans-Campestanyl ferulate: Lacks the TBDMS protecting group.

    trans-Campestanyl 3-(4-hydroxy)-ferulate: Similar structure but without the TBDMS group.

Uniqueness:

    Protection: The TBDMS group provides stability and selectivity in reactions.

    Versatility: Combines the properties of sterols and ferulates, making it useful in diverse applications.

Properties

Molecular Formula

C44H72O4Si

Molecular Weight

693.1 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoate

InChI

InChI=1S/C44H72O4Si/c1-29(2)30(3)13-14-31(4)36-19-20-37-35-18-17-33-28-34(23-25-43(33,8)38(35)24-26-44(36,37)9)47-41(45)22-16-32-15-21-39(40(27-32)46-10)48-49(11,12)42(5,6)7/h15-16,21-22,27,29-31,33-38H,13-14,17-20,23-26,28H2,1-12H3/b22-16+/t30-,31-,33+,34+,35+,36-,37+,38+,43+,44-/m1/s1

InChI Key

GQNBLZGZVDHGGR-ANRALWKHSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C

Origin of Product

United States

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